molecular formula C15H20FN7O2 B11254670 N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11254670
M. Wt: 349.36 g/mol
InChI Key: KBUCBLHRUWBSKA-UHFFFAOYSA-N
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Description

N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with a dimethylamino propyl group, a fluorophenyl group, and a nitro group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe dimethylamino propyl group is then attached via nucleophilic substitution, and the fluorophenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ catalysts and specific reaction conditions to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Chemistry

In chemistry, N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a probe in biochemical assays. Its ability to interact with various biological molecules makes it valuable for understanding cellular processes .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, offering possibilities for drug development .

Industry

Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C15H20FN7O2

Molecular Weight

349.36 g/mol

IUPAC Name

2-N-[3-(dimethylamino)propyl]-4-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H20FN7O2/c1-22(2)8-4-7-18-15-20-13(17)12(23(24)25)14(21-15)19-11-6-3-5-10(16)9-11/h3,5-6,9H,4,7-8H2,1-2H3,(H4,17,18,19,20,21)

InChI Key

KBUCBLHRUWBSKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N

Origin of Product

United States

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